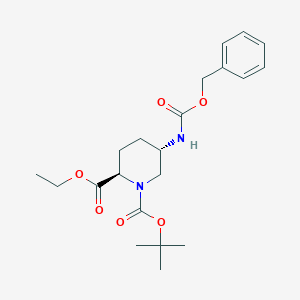

O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC13822524

Molecular Formula: C21H30N2O6

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30N2O6 |

|---|---|

| Molecular Weight | 406.5 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(phenylmethoxycarbonylamino)piperidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17+/m0/s1 |

| Standard InChI Key | QWQSONVZNSKZHZ-DLBZAZTESA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |

| SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine core substituted at positions 1, 2, and 5:

-

Position 1: Protected by a tert-butoxycarbonyl (Boc) group.

-

Position 2: An ethyl ester group.

The stereochemistry at C2 (R) and C5 (S) is critical for its role in asymmetric synthesis. The Smiles notation (CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2) and InChIKey (QWQSONVZNSKZHZ-DLBZAZTESA-N) confirm its three-dimensional configuration .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀N₂O₆ |

| Molecular Weight | 406.47 g/mol |

| Purity | ≥97% (HPLC) |

| Melting Point | Not reported (liquid at RT) |

| Solubility | Soluble in DCM, DMF, THF |

Synthesis and Stereochemical Control

Synthetic Pathways

The compound is synthesized via a multistep strategy:

-

Piperidine Core Formation: Cyclization of δ-amino alcohols or reductive amination of keto esters .

-

Protective Group Installation:

Neil Lewis’s work on asymmetric reductions using baker’s yeast highlights methods to achieve >93% enantiomeric excess (e.e.) in similar piperidine derivatives, underscoring the importance of biocatalysis in stereochemical control .

Key Challenges

-

Diastereoselectivity: High diastereomeric excess (d.e. >99%) is achieved through substrate engineering and chiral auxiliaries .

-

Deprotection Specificity: Selective removal of tert-butyl esters without affecting Cbz groups requires acidic conditions (e.g., TFA) .

Applications in Drug Discovery

Antiviral Agents

N-Benzyl piperidine derivatives exhibit potent activity against influenza A/H1N1 by targeting hemagglutinin (HA) fusion peptides. Modifications at R1 (benzyl) and R2 (aryl) in analogous structures yield EC₅₀ values as low as 1.9 µM . The compound’s Cbz group serves as a precursor for introducing bioactive substituents .

Neurological Targets

Piperidine scaffolds are pivotal in designing dopamine and serotonin reuptake inhibitors. The tert-butyl and ethyl esters enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) drug intermediates .

Antibiotic Adjuvants

Patent WO2016198691A1 discloses piperidine-based efflux-pump inhibitors that potentiate antibiotics against resistant strains. The compound’s stereochemistry aligns with structural requirements for binding bacterial transporters .

Research Findings and Case Studies

Case Study: Synthesis of Diazabicyclooctanes

In US8772490B2, the compound is a key intermediate for synthesizing (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives. Intramolecular urea formation and selective deprotection yield bicyclic structures with β-lactamase inhibitory activity .

Comparative Activity of Analogues

| Derivative | R1 | R2 | EC₅₀ (µM) |

|---|---|---|---|

| MBX2329 (Parent) | Benzyl | Benzyl | 9.3 |

| 4-Fluorobenzyl analogue | 4-F-Bn | Benzyl | 1.9 |

| Cyclohexyl analogue | Cyclohexyl | Benzyl | >100 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume